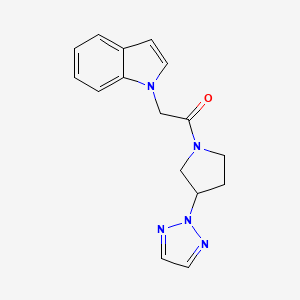
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Heterocyclic compounds, such as triazoles, pyrroles, and indoles, are of significant interest in the development of new drugs due to their diverse biological activities. The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units has been explored, revealing that these compounds exhibit antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007). This suggests the potential of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone in similar applications due to its structural similarity.
Catalytic Applications : Rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes into pyrroles has been reported, providing a straightforward approach to 1,2,4-trisubstituted pyrroles in good to excellent yields (Buddhadeb Chattopadhyay & Vladimir Gevorgyan, 2011). This showcases the utility of triazole-containing compounds in synthetic organic chemistry, potentially extending to the synthesis and modification of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone.
Chemical Properties and Theoretical Studies
Chemical Characterization and Properties : Experimental and theoretical studies have been conducted on compounds with structural features similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, focusing on their spectroscopic characterization and quantum chemical computational analyses. These studies provide insights into the vibrational assignments, chemical shifts, molecular orbital energies, and molecular electrostatic potential maps, contributing to the understanding of the chemical and physical properties of such compounds (Ç. Y. Ataol & Ö. Ekici, 2014).
Potential Applications in Medicinal Chemistry
Antiviral and Fungicidal Activities : The synthesis of heterocyclic compounds based on the triazole and indole scaffolds has demonstrated significant potential in medicinal chemistry, particularly in developing compounds with antiviral and fungicidal activities. For example, the design, synthesis, and evaluation of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown promising fungicidal activities against a variety of phytopathogens (Hui Bai et al., 2020). Such research underscores the potential for exploring 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone and its derivatives for similar biological activities.
Propriétés
IUPAC Name |
2-indol-1-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(12-19-9-5-13-3-1-2-4-15(13)19)20-10-6-14(11-20)21-17-7-8-18-21/h1-5,7-9,14H,6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKYITLYHMKMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


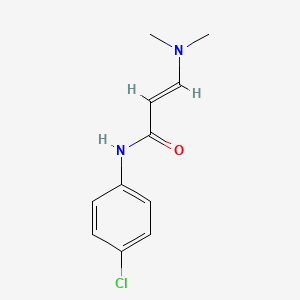
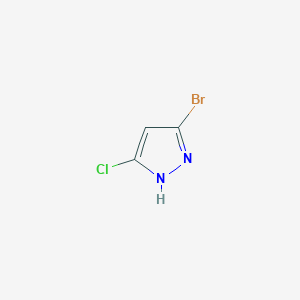
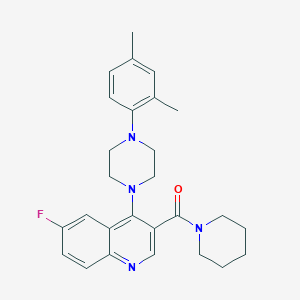
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)
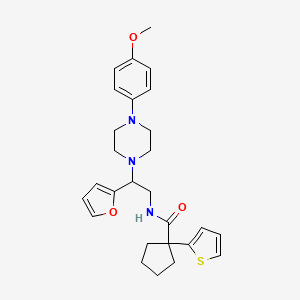
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

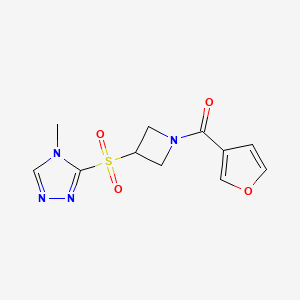
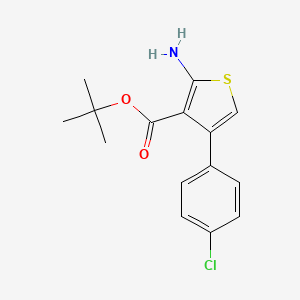

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)
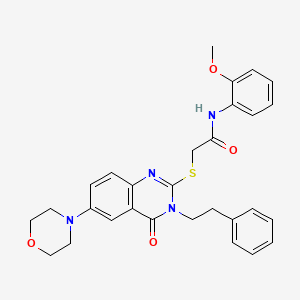
![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)